molecular formula C11H13Br2NO B3238441 4-(2,6-Dibromobenzyl)morpholine CAS No. 1414870-68-0

4-(2,6-Dibromobenzyl)morpholine

Cat. No.: B3238441
CAS No.: 1414870-68-0
M. Wt: 335.03 g/mol
InChI Key: AJRIGFKDXUUREB-UHFFFAOYSA-N
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Description

4-(2,6-Dibromobenzyl)morpholine is a chemical compound with the molecular formula C11H13Br2NO . It has an average mass of 335.035 Da and a monoisotopic mass of 332.936371 Da .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The compound has a molecular weight of 335.04 .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H13Br2NO . It has an average mass of 335.035 Da and a monoisotopic mass of 332.936371 Da .

Scientific Research Applications

Chemical and Pharmacological Interests

Morpholine derivatives, including 4-(2,6-Dibromobenzyl)morpholine, have garnered significant interest due to their diverse pharmacological activities. A review by Asif and Imran (2019) highlights the broad spectrum of pharmacological profiles of morpholine derivatives, indicating their potential in drug development and chemical research. The study emphasizes the role of morpholine and pyran analogues in biochemistry, suggesting their importance in designing novel compounds with potent pharmacophoric activities (Asif & Imran, 2019).

Analytical Methods in Antioxidant Activity

In the realm of antioxidant research, analytical methods play a critical role in determining the antioxidant activity of compounds. Munteanu and Apetrei (2021) provide a comprehensive review of tests used to assess antioxidant capacity, which are crucial for evaluating the potential therapeutic effects of morpholine derivatives, including this compound. The study underscores the importance of various assays, such as ORAC, HORAC, TRAP, and TOSC, in analyzing the kinetics and equilibrium states of antioxidant reactions, offering insights into the chemical reactions underlying antioxidant activities (Munteanu & Apetrei, 2021).

Gene Function Inhibition via Morpholino Oligos

Morpholino oligos, closely related to morpholine derivatives, have been explored for their ability to inhibit gene function in various model organisms. Heasman (2002) reviews the application of morpholino oligos across different species, highlighting their potential in gene function studies. This research points to the versatility of morpholine-based compounds in molecular biology, providing a method to study gene function rapidly and with careful controls (Heasman, 2002).

Enzymatic Approach in Organic Pollutant Remediation

The enzymatic treatment of organic pollutants, including those structurally related to this compound, has been a subject of interest due to the efficiency of enzymes in degrading recalcitrant compounds. Husain and Husain (2007) review the application of enzymes and redox mediators in transforming various organic pollutants found in industrial wastewater. This study underscores the potential of enzymatic methods, enhanced by redox mediators, in the environmental remediation of aromatic compounds, highlighting a practical application of morpholine derivatives in environmental science (Husain & Husain, 2007).

Safety and Hazards

The safety information for 4-(2,6-Dibromobenzyl)morpholine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name

4-[(2,6-dibromophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRIGFKDXUUREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264736
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-68-0
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2,6-dibromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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